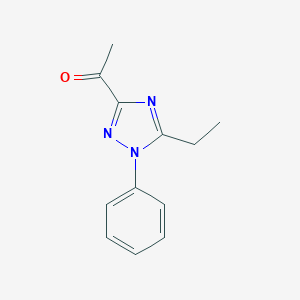

2-(1-Benzothiophén-5-yl)éthan-1-ol

Vue d'ensemble

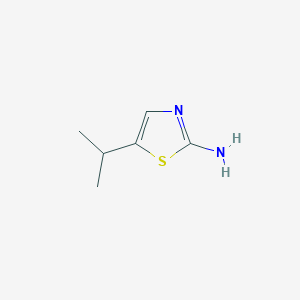

Description

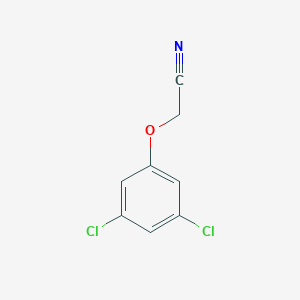

2-(1-Benzothiophen-5-yl)ethan-1-ol, also known as 2-BTE, is an organosulfur compound that is used in a variety of scientific applications. It is a colorless liquid with a characteristic odor and is soluble in organic solvents. 2-BTE has been used in a variety of fields, including medicine, biochemistry, and pharmacology. It has been studied for its potential therapeutic applications and its biochemical and physiological effects.

Applications De Recherche Scientifique

Matériaux photoélectriques organiques

Les composés de benzo[b]thiophène, y compris le 5-(2-hydroxyéthyl)benzo(b)thiophène, ont été utilisés comme matériaux photoélectriques organiques . Ces composés possèdent des propriétés uniques qui les rendent adaptés à une utilisation dans le domaine de l'optoélectronique.

Semi-conducteurs organiques

Plusieurs benzo[b]thiophènes ont été utilisés comme semi-conducteurs organiques . Les propriétés électroniques uniques de ces composés les rendent idéaux pour une utilisation dans les dispositifs électroniques.

Inhibiteurs de corrosion

Les dérivés du thiophène sont utilisés en chimie industrielle et en science des matériaux comme inhibiteurs de corrosion . Ils peuvent protéger les métaux contre la corrosion, prolongeant ainsi la durée de vie des machines et des infrastructures.

Produits pharmaceutiques

Les analogues à base de thiophène, y compris le 5-(2-hydroxyéthyl)benzo(b)thiophène, ont suscité l'intérêt d'un nombre croissant de scientifiques en tant que classe potentielle de composés biologiquement actifs . Ils jouent un rôle essentiel pour les chimistes médicinaux afin d'améliorer les composés avancés avec une variété d'effets biologiques .

Agents antimicrobiens

Les acylhydrazones de benzo[b]thiophène, qui peuvent être synthétisées à partir du 5-(2-hydroxyéthyl)benzo(b)thiophène, ont été évaluées en tant qu'agents antimicrobiens contre Staphylococcus aureus multirésistant aux médicaments . Cela montre le potentiel de ce composé dans le développement de nouveaux antibiotiques.

Synthèse de motifs benzothiophène

Le composé 2-(1-Benzothiophén-5-yl)éthan-1-ol peut être utilisé dans la synthèse de motifs benzothiophène en conditions électrochimiques . Ce procédé implique la réaction de sulfonhydrazides avec des alcynes internes .

Mécanisme D'action

Target of Action

It is derived from 5-bromobenzo[b]thiophene, which is used as a reactant in the preparation of 4-aminoquinolines and tetraoxanes displaying antimalarial activity .

Biochemical Pathways

It’s worth noting that compounds derived from 5-Bromobenzo[b]thiophene have been used in the synthesis of antimalarial drugs , suggesting potential involvement in pathways related to the malaria parasite’s life cycle.

Result of Action

Given its derivation from 5-Bromobenzo[b]thiophene, it may have potential antimalarial effects .

Propriétés

IUPAC Name |

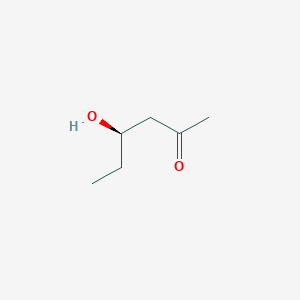

2-(1-benzothiophen-5-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10OS/c11-5-3-8-1-2-10-9(7-8)4-6-12-10/h1-2,4,6-7,11H,3,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSZAQLDIEKUEMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CS2)C=C1CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80475151 | |

| Record name | 2-(1-Benzothiophen-5-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80475151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96803-30-4 | |

| Record name | 2-(1-Benzothiophen-5-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80475151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R,2S,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-ol](/img/structure/B24594.png)

![6-(Bromomethyl)-4-chlorothieno[2,3-D]pyrimidine](/img/structure/B24610.png)